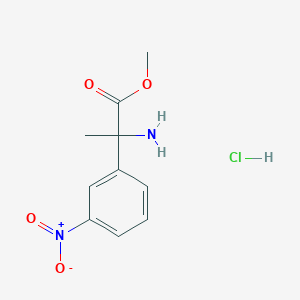
Pentacyclo(3.3.0.02,4.03,7.06,8)octane
Overview
Description
. This compound is characterized by its unique cage-like structure, which consists of five fused cyclopropane rings. The high degree of strain in its structure makes it an interesting subject of study in the field of organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pentacyclo(3.3.0.02,4.03,7.06,8)octane typically involves the cyclization of suitable precursors under specific conditions. One common method involves the photochemical cyclization of a suitable precursor, such as a bicyclo[2.2.0]hexane derivative . The reaction conditions often require the use of ultraviolet light and a suitable solvent, such as benzene or toluene, to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to the specialized nature of this compound and its limited commercial applications. the principles of photochemical cyclization and the use of suitable precursors can be adapted for larger-scale synthesis if needed.
Chemical Reactions Analysis
Types of Reactions
Pentacyclo(3.3.0.02,4.03,7.06,8)octane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly electrophilic substitution, due to the presence of strained carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Electrophilic reagents such as bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alkanes or alcohols
Scientific Research Applications
Pentacyclo(3.3.0.02,4.03,7.06,8)octane has several scientific research applications, including:
Chemistry: The compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding strain energy and reaction mechanisms in polycyclic hydrocarbons.
Medicine: Research into potential medicinal applications is limited, but its unique structure could inspire the design of novel therapeutic agents.
Industry: The compound’s high strain energy makes it a candidate for materials science research, particularly in the development of high-energy materials and polymers.
Mechanism of Action
The mechanism of action of pentacyclo(3.3.0.02,4.03,7.06,8)octane is primarily related to its high strain energy and the reactivity of its carbon-carbon bonds. The compound’s unique cage-like structure creates significant ring strain, making it highly reactive under certain conditions. This reactivity can be harnessed in various chemical reactions, where the compound acts as a reactive intermediate or a precursor to more complex molecules.
Comparison with Similar Compounds
Similar Compounds
Cubane: Another highly strained polycyclic hydrocarbon with the formula C8H8. Cubane has a cubic structure and is known for its high strain energy and unique reactivity.
Adamantane: A polycyclic hydrocarbon with the formula C10H16. Adamantane has a diamond-like structure and is less strained compared to pentacyclo(3.3.0.02,4.03,7.06,8)octane and cubane.
Dodecahedrane: A polycyclic hydrocarbon with the formula C20H20. Dodecahedrane has a dodecahedral structure and is also highly strained.
Uniqueness
This compound is unique due to its specific cage-like structure formed by five fused cyclopropane rings. This structure imparts significant strain energy, making it highly reactive and an interesting subject for research in organic chemistry. Its reactivity and structural properties distinguish it from other similar compounds like cubane and adamantane.
Properties
IUPAC Name |
pentacyclo[3.3.0.02,4.03,7.06,8]octane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8/c1-2-5(1)6-3-4(6)8(2)7(1)3/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIJMEXRVJPVGIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12C3C4C3C5C4C1C25 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20942857 | |
| Record name | Pentacyclo(3.3.0.02,4.03,7.06,8)octane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20942857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20656-23-9 | |
| Record name | Pentacyclo[3.3.0.02,4.03,7.06,8]octane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20656-23-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pentacyclo(3.3.0.02,4.03,7.06,8)octane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020656239 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pentacyclo(3.3.0.02,4.03,7.06,8)octane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20942857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




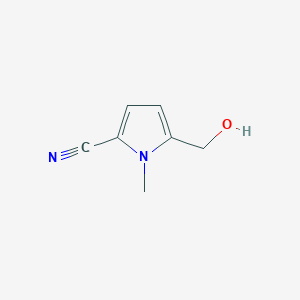

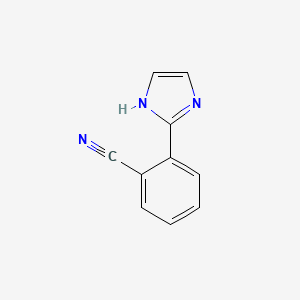
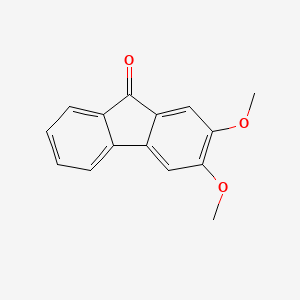
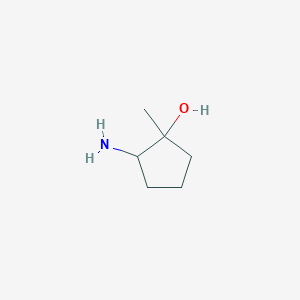
![Ethyl 7-bromo-2,4-diethoxy-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylate](/img/structure/B3049376.png)
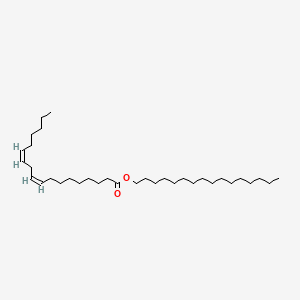

![Ethyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-(pyridin-2-yl)propanoate](/img/structure/B3049383.png)


